molecular formula C8H8O4 B1212742 Divema CAS No. 27100-68-1

Divema

Cat. No.: B1212742
CAS No.: 27100-68-1
M. Wt: 168.15 g/mol
InChI Key: DQJJMWZRDSGUJP-UHFFFAOYSA-N
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Description

Divema, is a versatile copolymer known for its unique alternating structure. This compound is formed by the copolymerization of maleic anhydride and vinyl ether, resulting in a polymer with alternating maleic anhydride and vinyl ether units. This copolymer is widely used in various applications due to its ability to undergo a variety of chemical reactions and its compatibility with different functional groups .

Preparation Methods

Synthetic Routes and Reaction Conditions

The copolymerization of maleic anhydride with vinyl ether is typically carried out through free radical polymerization. This process involves the use of a radical initiator, such as azobisisobutyronitrile (AIBN), in an organic solvent like toluene or benzene. The reaction is conducted at elevated temperatures, usually around 60-80°C, to facilitate the formation of the copolymer .

Industrial Production Methods

In industrial settings, the production of maleic anhydride, polymer with vinyl ether, often involves bulk polymerization or solution polymerization techniques. Bulk polymerization is preferred for its simplicity and cost-effectiveness, while solution polymerization allows for better control over the molecular weight and distribution of the copolymer .

Chemical Reactions Analysis

Types of Reactions

Divema, undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Hydrolysis: Carboxylic acids.

    Esterification: Esters.

    Amidation: Amides.

Mechanism of Action

The mechanism of action of maleic anhydride, polymer with vinyl ether, is primarily based on the reactivity of the anhydride groups. These groups can undergo hydrolysis to form carboxylic acids, which can further react with various functional groups. This reactivity allows the copolymer to form stable conjugates with drugs, enhancing their stability and bioavailability . Additionally, the copolymer can form crosslinked networks, providing structural integrity and mechanical strength to the materials it is incorporated into .

Comparison with Similar Compounds

Divema, is unique due to its alternating copolymer structure, which imparts distinct properties compared to other copolymers. Similar compounds include:

These similar compounds share the ability to undergo various chemical reactions, but the specific properties and applications can vary based on the vinyl ether used in the copolymerization process .

Properties

CAS No.

27100-68-1

Molecular Formula

C8H8O4

Molecular Weight

168.15 g/mol

IUPAC Name

ethenoxyethene;furan-2,5-dione

InChI

InChI=1S/C4H2O3.C4H6O/c5-3-1-2-4(6)7-3;1-3-5-4-2/h1-2H;3-4H,1-2H2

InChI Key

DQJJMWZRDSGUJP-UHFFFAOYSA-N

SMILES

C=COC=C.C1=CC(=O)OC1=O

Canonical SMILES

C=COC=C.C1=CC(=O)OC1=O

Key on ui other cas no.

27100-68-1

Synonyms

Copolymer, Pyran
DIVEMA
Divinyl Ether Maleic Anhydride Copolymer
Maleic Anhydride Divinyl Ether
Maleic Anhydride Vinyl Ether
MVE 2
MVE 5
MVE-2
MVE-5
NSC 46015
NSC-46015
NSC46015
Pyran Copolymer
Vinyl Ether Maleic Anhydride Polyme

Origin of Product

United States

Synthesis routes and methods

Procedure details

Copolymerization of the divinyl ether with maleic anhydride was by the method disclosed in Butler, G. B., J. Macromol. Sci.-Chem., A5(1) 219-227 (1971), at page 222-23. The crude product contained 0.64% residual maleic anhydride.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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